2-Carbamoyl-3-quinolinecarboxylic acid
Description
Contextual Significance within Quinoline (B57606) Chemistry Research
The significance of 2-Carbamoyl-3-quinolinecarboxylic acid in quinoline chemistry research is intrinsically linked to its role as a precursor to a specific class of herbicides. The presence of reactive functional groups at the 2 and 3 positions of the quinoline ring allows for further chemical modifications, leading to the creation of more complex molecules with desired biological activities.
The primary synthesis route to this compound involves the reaction of a substituted quinoline-2,3-dicarboxylic acid anhydride (B1165640) with an appropriate aminocarboxamide or aminothiocarboxamide. prepchem.comgoogle.comgoogle.com This reaction opens up the anhydride ring to form the characteristic 2-carbamoyl and 3-carboxylic acid functionalities. The general synthetic scheme is presented below:
| Reactant 1 | Reactant 2 | Product |
| Quinoline-2,3-dicarboxylic acid anhydride | Aminocarboxamide/Aminothiocarboxamide | This compound |
This synthetic pathway highlights the compound's position as a direct derivative of quinoline-2,3-dicarboxylic acids, which themselves are important synthetic targets. google.com
Overview of Research Trajectories for the Compound
The research trajectory for this compound has been predominantly channeled towards its application in the agricultural sector. Extensive research, primarily documented in patent literature, has focused on optimizing its synthesis and its subsequent conversion into imidazolinone herbicides. prepchem.comgoogle.com
The imidazolinone herbicides are a class of potent weed control agents, and this compound serves as a key building block for a subset of these herbicides. The conversion process typically involves a cyclization reaction under basic conditions. prepchem.comgoogle.com This specific and highly valuable application has driven the majority of the research and development efforts surrounding this compound.
While the core research has been application-driven, it has also contributed to a deeper understanding of the reactivity of the quinoline nucleus and the manipulation of its functional groups. However, publicly available academic research exploring other potential applications or biological activities of this compound itself remains limited. The future research directions could potentially explore the synthesis of novel derivatives for applications beyond agrochemicals, leveraging the reactive handles present in the molecule.
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-carbamoylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c12-10(14)9-7(11(15)16)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)(H,15,16) |
InChI Key |
PBHUSRBVKLAGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Approaches and Strategic Paradigms
De novo synthesis of the 2-Carbamoyl-3-quinolinecarboxylic acid scaffold is primarily achieved through strategic cyclization and amidation reactions, starting from quinoline (B57606) precursors.
Cyclization approaches are fundamental to constructing the quinoline ring system and introducing the required functional groups at the 2- and 3-positions.
A prominent method for preparing this compound involves the reaction of quinoline-2,3-dicarboxylic anhydride (B1165640) with an appropriate aminocarboxamide or a precursor such as an aminonitrile. google.comgoogle.com This reaction proceeds via the nucleophilic attack of the amino group on one of the anhydride's carbonyl carbons, leading to the opening of the anhydride ring. This process selectively forms two isomeric products: the desired this compound and the isomeric 3-carbamoyl-2-quinolinecarboxylic acid. google.com
The reaction is typically carried out in an organic solvent. For instance, adding an aminonitrile, such as 2-amino-2,3-dimethylbutyronitrile, to a solution of 2,3-quinolinedicarboxylic anhydride in a mixture of 4-picoline and toluene (B28343) at a controlled temperature of 40-43°C results in the formation of the target compound. google.comgoogle.com The aminonitrile precursor is hydrolyzed in situ or in a subsequent step to form the necessary carbamoyl (B1232498) group.
Base catalysis plays a crucial role in the synthesis and subsequent transformation of this compound. In the primary synthesis step, basic solvents such as pyridine (B92270) or picoline are used to facilitate the reaction between the quinoline-2,3-dicarboxylic anhydride and the amine. google.comgoogle.com
Furthermore, this compound is a key intermediate in the synthesis of imidazolinone herbicides. google.com This subsequent transformation involves a base-catalyzed cyclization. After the initial formation of the carbamoyl acid, the addition of an aqueous base, like sodium hydroxide (B78521), facilitates the intramolecular cyclization between the carbamoyl side chain and the adjacent carboxylic acid group, ultimately forming the herbicidally active imidazolinone ring structure fused to the quinoline core. google.comgoogle.comgoogle.com
The synthesis of this compound from its corresponding anhydride is fundamentally an amidation reaction. The process involves the formation of an amide bond by the reaction of a primary amine (from the aminocarboxamide) with a carboxylic anhydride derivative. This selective acylation of the amine by the anhydride is a targeted coupling reaction that yields the desired product alongside its isomer. google.comgoogle.com The efficiency and selectivity of this amidation are highly dependent on reaction conditions and the specific reagents used. google.com
In the synthesis of this compound from quinoline-2,3-dicarboxylic anhydride, the nucleophilic attack of the amine can occur at either of the two carbonyl carbons of the anhydride ring. This leads to the formation of two structural isomers. The control of the isomer ratio is paramount for maximizing the yield of the desired 2-carbamoyl product. google.com
The choice of solvent and basic additives has a significant impact on the regioselectivity of the reaction and the resulting ratio of isomers. Tertiary amines like pyridine and its methylated derivatives (picolines) are often used as solvents or co-solvents in this synthesis. google.com These bases can influence the reaction pathway, potentially by interacting with the anhydride or the carboxylic acid intermediates formed during the reaction.
Research has demonstrated that conducting the reaction in 4-picoline as a solvent leads to a favorable isomer distribution. When 2,3-quinolinedicarboxylic anhydride reacts with 2-amino-2,3-dimethylbutyronitrile in a 4-picoline and toluene solvent system, the ratio of the desired this compound to the undesired 3-carbamoyl-2-quinolinecarboxylic acid is approximately 8.9 to 1. google.comgoogle.com This indicates a strong directing effect exerted by the reaction medium, favoring the formation of the kinetically or thermodynamically preferred product. The specific influence of various additives on the isomer ratio in a related pyridinedicarboxylic anhydride system is detailed in the table below, illustrating the importance of solvent selection for controlling selectivity. google.com
| Solvent | Yield of Desired 2-Carbamoyl Nicotinic Acid (%) |
|---|---|
| Acetonitrile | 74.2 |
| Pyridine | 80.8 |
| 3-Picoline | 82.6 |
| 4-Picoline | 84.1 |
| Toluene | 70.3 |
| Methylene (B1212753) Chloride | 76.0 |
| Dimethylformamide | 66.8 |
Mechanistic Considerations in Synthesis Selectivity and Isomer Ratio Control
Precursor Chemistry and Intermediate Derivatization
The formation of the quinoline ring system is a critical step, and several distinct pathways have been developed, utilizing different precursors and reaction cascades. These methods offer flexibility in introducing various substituents onto the quinoline core.
Quinoline-2,3-dicarboxylic acid anhydride is a key intermediate for producing this compound. The synthesis of this anhydride is typically achieved through the dehydration of the corresponding diacid. prepchem.com
The process involves heating quinoline-2,3-dicarboxylic acid with an excess of acetic anhydride. prepchem.com The reaction is generally conducted at temperatures ranging from 70°C to 95°C. prepchem.com While the reaction can be performed neat, a cosolvent such as pyridine may also be used, although it is not essential for the formation of the product. prepchem.com Acetic anhydride serves as both a dehydrating agent and a solvent in this transformation. wikipedia.orglibretexts.org
The primary challenge in this sequence is often the availability of the precursor, quinoline-2,3-dicarboxylic acid. google.com One patented method for the synthesis of the diacid involves a multi-step process starting from diethyl dichlorosuccinate and aniline (B41778). google.com The sequence proceeds through the formation of diethyl anilinofumarate, which is then subjected to a Vilsmeier reaction for cyclization into a dialkyl quinoline-2,3-dicarboxylate. google.com Subsequent hydrolysis of the diester under either acidic or basic conditions yields the desired quinoline-2,3-dicarboxylic acid. google.com For instance, refluxing the diester with 15% sodium hydroxide for 8 hours, followed by acidification, can produce the diacid. google.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Diethyl dichlorosuccinate, Aniline | Toluene, Acetic Acid, 80-85°C, 4 hours | Diethyl anilinofumarate |
| 2 | Diethyl anilinofumarate | Vilsmeier reagent (POCl₃, DMF), Toluene, Reflux | Dialkyl quinoline-2,3-dicarboxylate |
| 3 | Dialkyl quinoline-2,3-dicarboxylate | 15% NaOH, Reflux, 8 hours; then H₂SO₄ | Quinoline-2,3-dicarboxylic acid |
| 4 | Quinoline-2,3-dicarboxylic acid | Acetic anhydride, 70-95°C | Quinoline-2,3-dicarboxylic acid anhydride |
A modern and efficient domino process allows for the synthesis of quinoline-3-carboxylic acid esters from readily available arylmethyl azides. rsc.orgnih.gov This methodology provides a direct route to the quinoline core with the desired ester functionality at the C-3 position, which can be a precursor to the carbamoyl group.
The synthesis begins with an acid-promoted rearrangement of an arylmethyl azide (B81097), which generates a reactive N-aryl iminium ion intermediate. rsc.orgnih.gov This intermediate then undergoes a cascade of reactions, starting with an addition reaction with ethyl 3-ethoxyacrylate. rsc.orgnih.gov This is followed by an intramolecular electrophilic aromatic substitution, an elimination step, and a final oxidation step to afford the 2,4-unsubstituted quinoline-3-carboxylic acid ethyl ester product in moderate to excellent yields. rsc.orgnih.gov
The general procedure for this domino reaction involves the treatment of the arylmethyl azide with a strong acid, such as trifluoromethanesulfonic acid (TfOH), in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of ethyl 3-ethoxyacrylate and an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgrsc.org
Table of Reaction Conditions and Yields for Quinoline Synthesis from Arylmethyl Azides rsc.org
| Entry | Arylmethyl Azide Substituent | Product | Yield (%) |
| 1 | H | Ethyl quinoline-3-carboxylate | 76 |
| 2 | 8-Me | Ethyl 8-methylquinoline-3-carboxylate | 76 |
| 3 | 6-OMe | Ethyl 6-methoxyquinoline-3-carboxylate | 24 |
| 4 | 6-Cl | Ethyl 6-chloroquinoline-3-carboxylate | 82 |
| 5 | 7-Br | Ethyl 7-bromoquinoline-3-carboxylate | 85 |
Another classical yet versatile approach to quinoline synthesis that can be adapted for the preparation of precursors to this compound is the transformation of o-nitro toluene derivatives. A particularly effective method is the modified Friedländer synthesis, which utilizes o-nitrobenzaldehydes (derivable from o-nitrotoluene) and compounds containing an active methylene group. nih.govresearchgate.net
The standard Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a carbonyl compound having an α-methylene group. organic-chemistry.orgorganicreactions.org A significant limitation of this method is the often-limited availability of the required o-aminobenzaldehyde derivatives. nih.gov To circumvent this, a domino nitro reduction-Friedländer heterocyclization process has been developed. nih.gov In this one-pot procedure, an o-nitrobenzaldehyde is reduced in situ to the corresponding o-aminobenzaldehyde using reagents like iron powder in acetic acid. nih.gov This transient aminoaldehyde then immediately reacts with an active methylene compound, such as a β-keto-ester (e.g., ethyl acetoacetate), to form the quinoline ring through condensation and cyclodehydration. nih.gov This approach provides direct access to quinoline-3-carboxylate esters.
The reaction mechanism involves three main stages:
Reduction of the nitro group: The o-nitrobenzaldehyde is reduced to o-aminobenzaldehyde.
Condensation: The newly formed amine undergoes condensation with the active methylene compound.
Cyclization and Aromatization: An intramolecular cyclization followed by dehydration yields the final quinoline product. nih.gov
This method is advantageous due to its use of readily available and inexpensive starting materials and its tolerance for a wide range of functional groups. nih.gov
A more stepwise route starting from o-nitrotoluene has also been reported. This involves a sequence of reactions including bromination with N-bromosuccinamide (NBS), followed by cyanation with sodium cyanide to form 2-(2-nitrophenyl)acetonitrile. rjlbpcs.com The nitro group is then reduced to an amine, yielding 2-(2-aminophenyl)acetonitrile. rjlbpcs.com This intermediate can then be further elaborated and cyclized to form a quinoline scaffold. For example, reaction with maleic anhydride yields an acid derivative which can be cyclized under basic conditions to form a tetrahydro-quinolinone derivative. rjlbpcs.com
Optimization of Synthetic Pathways for Research Scale Production
Optimizing synthetic pathways for the efficient and scalable production of quinoline derivatives is crucial for research purposes. Key areas of focus include improving reaction yields, reducing reaction times, simplifying purification processes, and utilizing cost-effective and environmentally benign reagents.
For the Friedländer synthesis , significant improvements have been achieved through various optimization strategies. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours or even days to mere minutes, often with an increase in product yield. nih.govresearchgate.net For instance, heating 2-aminobenzophenone (B122507) and a ketone in neat acetic acid at 160°C under microwave irradiation can produce the corresponding quinoline in as little as 5 minutes in excellent yield. nih.govresearchgate.net The use of solid-supported catalysts, such as silica-supported P₂O₅, allows for solvent-free reaction conditions and simplifies product isolation through simple filtration. ijcce.ac.ir For larger-scale preparations, a one-pot method using inexpensive iron powder for the in situ reduction of o-nitroarylcarbaldehydes has proven to be scalable, demonstrating the synthesis of a quinoline derivative on a 10-gram scale with good to excellent yields (58–100%). organic-chemistry.org
The Doebner-von Miller reaction , another classical method for quinoline synthesis, has also been a subject of optimization studies. Traditional protocols often suffer from low yields. An improved method utilizes acrolein diethyl acetal (B89532) as a stable three-carbon annulation partner with aniline substrates in an organic solvent-free medium, leading to moderate to good yields of quinoline products. lookchem.com Furthermore, a modified three-component Doebner hydrogen-transfer reaction has been successfully applied to the large-scale synthesis of a quinoline-4-carboxylic acid derivative, yielding 371 grams of product in an 82% yield, highlighting its potential for scale-up. nih.gov
For syntheses involving arylmethyl azides, optimization of the domino process can be achieved by screening different acids and their concentrations, as well as the stoichiometry of the reactants, to maximize the yield of the desired quinoline-3-carboxylic acid ester. rsc.org
Chemical Derivatization and Structural Modification Strategies
Design and Synthesis of Novel Analogs and Homologs
The rational design and synthesis of new analogs based on the 2-Carbamoyl-3-quinolinecarboxylic acid structure aim to create compounds with tailored characteristics. This is achieved by systematically altering different parts of the molecule.
The carbamoyl (B1232498) (-CONH₂) group at the C-2 position and the carboxylic acid (-COOH) group at the C-3 position are key functional groups that can be readily modified. Converting the carboxylic acid to various amide derivatives (carboxamides) is a common strategy to enhance molecular properties such as stability, solubility, and membrane permeability researchgate.net.
Synthetic strategies often involve the initial preparation of 2-carbamoyl-3-quinolinecarboxylic acids from the corresponding 2,3-quinolinedicarboxylic anhydride (B1165640). The reaction of this anhydride with an appropriate aminoamide in a solvent like pyridine (B92270) yields the desired this compound google.com. The carbamoyl group itself can be further derivatized. For instance, acid-amine coupling reactions, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to form amide bonds between a quinoline (B57606) carboxylic acid and various amines or sulfonamides nih.gov. This approach allows for the introduction of a wide range of substituents on the amide nitrogen, leading to secondary or tertiary carboxamides.
These modifications can be summarized in the following table:
| Modification Site | Reagents/Conditions | Resulting Functional Group | Reference |
| C-3 Carboxylic Acid | SOCl₂, then R¹R²NH | C-3 Carboxamide (-CONR¹R²) | ajchem-a.com |
| C-3 Carboxylic Acid | HATU, Sulfanilamide, DIPEA | C-3 Sulfonamide derivative | nih.gov |
| C-2,3 Anhydride | R¹R²NH | C-2 Carbamoyl, C-3 Carboxylic Acid | google.com |
| C-2 Carboxylic Acid | Hydrazine | C-2 Hydrazide (-CONHNH₂) | ajchem-a.com |
Table 1: Synthetic Strategies for Modifying the Carbamoyl and Carboxyl Moieties.
Introducing various substituents onto the benzo portion of the quinoline ring is a primary strategy for fine-tuning the molecule's electronic and steric properties. The nature and position of these substituents can significantly influence the reactivity and behavior of the entire molecule.
The introduction of halogen atoms (F, Cl, Br, I) to the quinoline ring can alter the lipophilicity and electronic distribution of the molecule. Halogenation can be achieved through several methods. For instance, fluorine is often introduced at the 6-position of 3-quinolinecarboxylic acid derivatives to create potent analogs nih.gov. Radical iodination at the C-3 position of a quinoline ring has been accomplished using N-iodosuccinimide mdpi.com.
A more general approach is decarboxylative halogenation, which converts an aryl carboxylic acid into an aryl halide osti.govnih.gov. This method is advantageous as it can provide regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation nih.gov. For example, a copper-catalyzed process can be used for bromodecarboxylation using reagents like N-bromosuccinimide (NBS) or for iododecarboxylation using N-iodosuccinimide (NIS) under light irradiation osti.gov. Another classic method for α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii reaction, which uses Br₂ and PBr₃, proceeding via an acid bromide intermediate libretexts.org.
The addition of alkyl and aryl groups to the quinoline scaffold is another key modification strategy. These groups can be introduced through various synthetic methods, including cross-coupling reactions. Decarboxylative cross-coupling reactions, which utilize redox-active esters as surrogates for alkyl halides, have emerged as a powerful tool for forming C-C bonds between alkyl groups and aromatic systems nih.gov. This allows for the substitution of a carboxylic acid group on the quinoline ring with an alkyl group.
One-pot synthesis methods, such as the Doebner reaction involving anilines, aldehydes, and pyruvic acid, can be used to construct the quinoline-4-carboxylic acid core already bearing desired aryl substituents imist.manih.gov. For example, reacting 1-naphthylamine with various benzaldehyde compounds and pyruvic acid can yield 2-aryl-quinoline-4-carboxylic acid derivatives imist.ma.
The incorporation of hydroxyl (-OH) and various nitrogen-containing functional groups (e.g., -NH₂, -NO₂) can introduce hydrogen bonding capabilities and alter the polarity of the parent compound. A series of novel 3-quinolinecarboxylic acid derivatives have been prepared with substituted amino groups at the C-7 position and other substituents at the N-1 position, demonstrating the feasibility of introducing nitrogen-containing moieties at multiple sites nih.gov. 8-Hydroxyquinoline is a well-known potent derivative, and its scaffold is often used as a starting point for further functionalization, such as O-alkylation, to produce a variety of ethers nih.gov.
The following table summarizes the effects of different substituents on the quinoline ring:
| Substituent Type | Position(s) | Synthetic Method | Potential Effect | Reference(s) |
| Halogen (F) | C-6 | Not specified | Potentiates activity | nih.gov |
| Halogen (I) | C-3 | Radical iodination | Modifies electronic properties | mdpi.com |
| Halogen (Br, I, Cl) | Varies | Decarboxylative Halogenation | Introduces versatile handle for cross-coupling | osti.gov |
| Aryl | C-2 | Doebner reaction | Modifies steric and electronic properties | imist.ma |
| Amino | C-7 | Not specified | Increases polarity, H-bonding | nih.gov |
| Hydroxyl | C-8 | Starting material | Chelation, H-bonding, handle for etherification | nih.gov |
Table 2: Summary of Substituent Effects and Synthetic Approaches on the Quinoline Ring.
Substituent Effects on the Quinoline Ring System
Quinoline Scaffold Modifications and Heterocyclic Fusions
Beyond simple substitution, more profound structural modifications involve altering the quinoline core itself or fusing it with other heterocyclic ring systems. These strategies lead to the creation of entirely new chemical entities with potentially novel properties.
One such approach is the synthesis of hybrid molecules where the quinoline scaffold is linked to another heterocyclic ring. For example, quinoline-3-carboxamide (B1254982) has been linked to a furan-derivative to create potent compounds researchgate.net. Another strategy involves the annulation of an additional ring onto the quinoline framework. The synthesis of substituted hexahydro mdpi.comimist.mathiazepino[2,3-h]quinoline-9-carboxylic acid involves a multi-step process starting from a substituted 8-nitroquinoline, followed by reduction, thioether formation, and finally a polyphosphoric acid-catalyzed lactamization to form the fused tetracyclic system nih.gov. Similarly, tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives have been synthesized, representing another class of fused heterocyclic systems nih.gov. These complex modifications significantly alter the size, shape, and electronic landscape of the original this compound scaffold.
Pyrrolo- and Pyridoquinoline Analogs
The synthesis of pyrrolo- and pyridoquinoline analogs from this compound represents a significant area of structural modification. These fused heterocyclic systems are of interest due to their presence in various biologically active natural products and synthetic compounds.
Pyrroloquinoline Analogs: The construction of a pyrrole ring fused to the quinoline core can be envisioned through several synthetic pathways starting from this compound. One potential strategy involves the conversion of the carboxylic acid and carbamoyl groups into functionalities amenable to cyclization. For instance, reduction of the carboxylic acid to a hydroxymethyl group and the carbamoyl to an aminomethyl group could provide the necessary precursors for an intramolecular condensation to form a dihydropyrroloquinoline, which can be subsequently aromatized.
Another approach could involve a Hofmann or Curtius rearrangement of the carbamoyl group to an amine, followed by reaction with a suitable three-carbon synthon to construct the pyrrole ring. Furthermore, intramolecular 1,3-dipolar cycloaddition reactions represent a powerful tool for the stereoselective synthesis of complex pyrrolidine-fused systems. researchgate.net By converting the functional groups of this compound into a suitable 1,3-dipole and a dipolarophile, a variety of pyrroloquinoline derivatives with controlled stereochemistry could be accessed.
Pyridoquinoline Analogs: The synthesis of pyridoquinoline structures, which are key components of several alkaloids with notable biological activities, can also be approached from this compound. A plausible route involves the conversion of the starting material into a quinoline-2,3-dicarbaldehyde or a related derivative. This intermediate could then undergo a condensation reaction with an amine and a compound containing an active methylene (B1212753) group, followed by cyclization and aromatization to yield the pyridoquinoline ring system.
Classic named reactions in quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, could be adapted for the construction of the fused pyridine ring. tandfonline.comiipseries.org For example, a derivative of this compound bearing an amino group on the benzene (B151609) ring could be a substrate for a Skraup-type reaction to build the pyridine ring.
Table 1: Potential Synthetic Strategies for Pyrrolo- and Pyridoquinoline Analogs
| Target Analog | Potential Strategy | Key Transformation |
| Pyrroloquinoline | Intramolecular Condensation | Reduction of functional groups |
| Pyrroloquinoline | Rearrangement and Cyclization | Hofmann/Curtius rearrangement |
| Pyrroloquinoline | 1,3-Dipolar Cycloaddition | Formation of dipole and dipolarophile |
| Pyridoquinoline | Condensation and Cyclization | Conversion to dicarbonyl derivative |
| Pyridoquinoline | Named Reactions | Adaptation of Skraup or Friedländer synthesis |
Quinoxaline Derivatives as Related Systems
Quinoxaline derivatives are an important class of N-heterocyclic compounds that are structurally related to quinolines and are considered bioisosteres. eurekaselect.com Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance the biological activity or modify the pharmacokinetic profile of the compound. The replacement of the quinoline core with a quinoxaline moiety can lead to compounds with altered biological activities.
The synthesis of quinoxaline derivatives typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Starting from this compound, a synthetic pathway to a quinoxaline analog would necessitate the conversion of the quinoline C2-C3 bond into a dicarbonyl functionality. This could be achieved through oxidative cleavage of the quinoline ring, a challenging but feasible transformation.
A more direct approach to quinoxaline derivatives that are structurally analogous to derivatives of this compound would involve starting from a suitable quinoxaline precursor. For instance, the synthesis of 2-carbamoyl-3-quinoxalinecarboxylic acid could be achieved by the condensation of o-phenylenediamine with a suitable dicarbonyl compound bearing the desired carbamoyl and carboxylic acid functionalities.
Table 2: Comparison of Quinoline and Quinoxaline Scaffolds
| Feature | Quinoline | Quinoxaline |
| Core Structure | Benzene ring fused to a pyridine ring | Benzene ring fused to a pyrazine ring |
| Nitrogen Atoms | One | Two |
| Bioisosteric Relationship | - | Bioisostere of quinoline |
| Synthetic Precursors | Anilines, o-aminoaryl ketones | o-Phenylenediamines, 1,2-dicarbonyls |
Thiazole-Quinoline Hybrid Structures
The hybridization of a quinoline moiety with a thiazole ring is a common strategy in medicinal chemistry to develop new compounds with enhanced biological activities. Thiazole-quinoline hybrids have demonstrated a wide range of pharmacological properties.
The synthesis of such hybrids from this compound can be approached in several ways. One common method is to first synthesize the individual quinoline and thiazole building blocks and then couple them together. For example, the carboxylic acid group of this compound can be converted into an acid chloride or activated ester, which can then be reacted with an amino-functionalized thiazole to form an amide linkage.
Alternatively, the quinoline scaffold can be modified to introduce a functional group that can participate in the formation of the thiazole ring. A well-established method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. A derivative of this compound could be converted into an α-haloketone, which could then be reacted with a thioamide to construct the thiazole ring directly onto the quinoline core.
Another versatile approach involves the use of thiosemicarbazones. A quinoline-2-carbaldehyde, which can be derived from this compound, can be condensed with a thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo cyclization with α-haloesters or α-haloketones to yield various substituted thiazole-quinoline hybrids. mdpi.com
Table 3: Synthetic Approaches to Thiazole-Quinoline Hybrids
| Approach | Key Intermediates | Reaction Type |
| Fragment Coupling | Activated carboxylic acid, aminothiazole | Amide bond formation |
| Hantzsch Synthesis | α-Haloketone derivative of quinoline, thioamide | Cyclocondensation |
| Thiosemicarbazone Route | Quinoline-2-carbaldehyde, thiosemicarbazide | Condensation followed by cyclization |
Stereochemical Considerations in Derivative Synthesis
While this compound itself is an achiral molecule, its derivatization can lead to the formation of chiral centers, making stereochemical control an important aspect of the synthesis of its analogs. The introduction of stereocenters can have a profound impact on the biological activity of the resulting compounds, as different enantiomers or diastereomers may exhibit distinct pharmacological profiles.
Asymmetric Synthesis: The enantioselective synthesis of quinoline and its derivatives has been a subject of intense research. cdnsciencepub.com Various strategies have been developed to introduce chirality in a controlled manner. For derivatives of this compound, asymmetric synthesis could be employed to create stereocenters at specific positions. For example, in the synthesis of pyrroloquinoline analogs via 1,3-dipolar cycloaddition, the use of chiral catalysts or chiral auxiliaries can lead to the formation of specific enantiomers of the cycloadduct. researchgate.net
Diastereoselective Synthesis: When a molecule contains multiple stereocenters, the relative configuration of these centers becomes crucial. Diastereoselective reactions are employed to control this relative stereochemistry. For instance, in the synthesis of polysubstituted quinoline derivatives, controlling the diastereoselectivity of the reactions is essential to obtain the desired isomer. tandfonline.com The choice of reagents, catalysts, and reaction conditions can significantly influence the diastereomeric outcome of a reaction.
The stereochemical outcome of derivatization reactions of this compound will depend on the specific reaction and the reagents used. Careful consideration of stereochemistry is crucial for the development of new derivatives with well-defined three-dimensional structures and potentially improved biological activities.
Table 4: Methods for Stereochemical Control in Derivative Synthesis
| Method | Description | Application |
| Asymmetric Synthesis | Use of chiral catalysts, reagents, or auxiliaries to produce a single enantiomer. | Enantioselective synthesis of chiral derivatives. |
| Diastereoselective Synthesis | Control of the relative stereochemistry of multiple chiral centers. | Synthesis of specific diastereomers of polysubstituted analogs. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Obtaining enantiomerically pure compounds from a racemic synthesis. |
Structure Activity Relationship Sar Elucidation at the Molecular Level
Correlating Structural Features with Receptor/Enzyme Binding Affinities
The interaction between a ligand and its biological target is a highly specific event governed by the three-dimensional arrangement of atoms and the distribution of electronic charge. For derivatives of 2-Carbamoyl-3-quinolinecarboxylic acid, the carboxyl and amide groups, along with various substituents on the quinoline (B57606) ring, play pivotal roles in defining the strength and specificity of these interactions.
The carboxyl and amide moieties are fundamental to the biological activity of this class of compounds, primarily through their ability to form critical hydrogen bonds and electrostatic interactions with receptor or enzyme active sites.
Research into quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase (DHODH) has highlighted a strict requirement for the carboxylic acid group at the C(4) position for activity nih.gov. This group, typically ionized at physiological pH, can act as a hydrogen bond acceptor or engage in ionic interactions with positively charged residues in the target's binding pocket. Similarly, anion receptors have been designed where two amide hydrogens and two carbamate hydrogens create a specific concave structure for binding carboxylates like acetate researchgate.net.
The amide linkage is equally crucial. In a series of quinoline-carboxamide derivatives investigated as P2X7R antagonists, the amide linkage was identified as a favorable feature for receptor inhibition nih.gov. The amide N-H group is often a key hydrogen bond donor. For instance, in a series of antimalarial quinoline-4-carboxamides, the amide NH was found to be important for activity, as its replacement with a methyl group led to an 87-fold decrease in potency acs.org. Molecular docking studies have further visualized these interactions; the amide moiety of one potent inhibitor was observed to form hydrogen bonds with two key amino acids, TYR332 and ASP70, within the active site of its target enzyme nih.gov. The conformational orientation of the group attached to the amide is also critical, as introducing a conformationally restricted bridge amide was found to be detrimental to potency, likely because it prevents the substituent from adopting the optimal orientation for binding acs.org.
Substituents on both the quinoline ring and the carboxamide's N-aryl group can dramatically alter a compound's affinity and selectivity for its target. The nature of these substituents—whether they are electron-donating or withdrawing, bulky or compact, hydrophobic or hydrophilic—modulates the electronic and steric profile of the molecule.
For quinoline-carboxamide derivatives acting as P2X7R antagonists, substitutions on the N-phenyl ring significantly influenced potency. The presence of trifluoromethoxy (-OCF₃), trifluoromethyl (-CF₃), and methyl (-CH₃) groups improved inhibitory potential nih.gov. Highly electronegative substituents such as fluoro, chloro, and iodo also enhanced affinity nih.gov.
In the context of antitubercular activity, a study of novel quinoline-based thiosemicarbazide derivatives found that electron-withdrawing substituents on the phenyl ring, such as bromine, chlorine, and nitro groups, were most influential for antimycobacterial activity acs.org. Conversely, SAR studies on quinoline-3-carboxamides as inhibitors of the ATM kinase suggested that the electron-donating nature of the R group was important for the molecule's cytotoxic activity nih.govresearchgate.net.
For inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C(2) position of the quinoline ring were found to be necessary for potent inhibition, alongside specific substitutions on the benzo portion of the ring system nih.gov.
| Target/Activity | Compound Series | Favorable Substituents | Effect on Activity |
| P2X7 Receptor | Quinoline-carboxamides | -OCF₃, -CF₃, -CH₃, -F, -Cl, -I on N-phenyl ring | Enhanced affinity and potency nih.gov |
| Antitubercular | Quinoline-based thiosemicarbazides | -Br, -Cl, -NO₂ on phenyl ring | Increased antimycobacterial activity acs.org |
| ATM Kinase Inhibition | Quinoline-3-carboxamides | Electron-donating groups | Increased cytotoxicity nih.govresearchgate.net |
| DHODH Inhibition | Quinoline-4-carboxylic acids | Bulky hydrophobic groups at C(2) | Necessary for inhibition nih.gov |
Role of Key Pharmacophores and Functional Groups in Molecular Interactions
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. In the this compound scaffold, electron-withdrawing groups and the heterocyclic quinoline ring itself constitute key pharmacophoric elements.
Electron-withdrawing groups (EWGs) can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can alter the acidity of nearby protons, modulate the electron density of aromatic rings, and participate in specific interactions with the biological target.
In the development of P2X7R antagonists, the attachment of an electron-withdrawing -OCF₃ group rendered a quinoline-carboxamide analog highly electrophilic, leading to a 10-fold enhancement in potency nih.gov. Similarly, a 4-trifluoromethyl group on the benzene (B151609) ring of a related series conferred superior potency due to its electron-withdrawing effect nih.gov. The positive influence of EWGs extends to other therapeutic areas; for instance, quinoline-based thiosemicarbazide derivatives with electron-withdrawing substituents like bromine, chlorine, and nitro groups on an attached phenyl ring showed the highest antitubercular activity acs.org. However, the effect is target-dependent, as studies on some anticancer quinoxalines have shown that electron-releasing groups are essential for activity, while EWGs decrease it mdpi.com.
The quinoline ring system is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including antibacterial, antimalarial, and anticancer properties nih.govnih.gov. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a target's binding site nih.gov.
Conformational Dynamics and Their Influence on Biological Recognition
A molecule's biological activity is dictated not only by its static structure but also by its conformational flexibility. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is crucial for recognition and binding.
For quinoline-3-carboxamide (B1254982) derivatives, a key flexible bond is the single bond between the amide nitrogen and the attached aryl ring (the N-C bond). Molecular dynamics (MD) simulations of an inhibitor bound to the ATM kinase revealed periodic fluctuations in the ligand's position, which were attributed to conformational switching arising from the rotation of this amide N-C bond mdpi.com. This flexibility can allow the molecule to adapt its shape to fit the binding pocket.
Conversely, a restriction of this rotational freedom can also be a factor in binding affinity. The same study noted that when the inhibitor was modeled with a different kinase (PI3Kγ), no such conformational switching occurred, suggesting that free rotation was restricted mdpi.com. This rigidity was proposed to be due to the tight packing of the inhibitor-binding site, which created an enhanced energy barrier for rotation mdpi.com. This highlights that while some flexibility is beneficial, a pre-organized or rigid conformation that perfectly matches the target site can lead to higher affinity by minimizing the entropic penalty of binding. The detrimental effect of a conformationally restricted bridge amide on the potency of an antimalarial compound further underscores the importance of allowing the molecule to adopt its optimal binding orientation acs.org.
Chelation Potential and its Structural Basis
The chelation potential of a molecule, its ability to form a stable, ring-like structure with a central metal ion, is fundamentally dictated by its molecular architecture. For this compound, the arrangement of a carbamoyl (B1232498) group at the 2-position and a carboxylic acid group at the 3-position on the quinoline scaffold theoretically provides a potential bidentate chelation site.
Structural Basis for Chelation:
The primary structural feature that would enable this compound to act as a chelating agent is the proximate positioning of the carbamoyl and carboxyl groups. It is hypothesized that this compound could coordinate with a metal ion in a bidentate fashion, utilizing the oxygen atom from the deprotonated carboxylic acid and the oxygen atom of the carbamoyl group. This would form a stable five-membered chelate ring, a common and energetically favorable conformation in coordination chemistry.
The nitrogen atom of the quinoline ring could also potentially participate in coordination, which might lead to different binding modes or the formation of more complex polynuclear structures. However, without experimental data, the precise nature of the coordination remains speculative.
Research Findings:
A thorough review of scientific databases and research articles did not yield any specific studies that have investigated the synthesis, structural characterization, or stability of metal complexes with this compound. Research on analogous quinoline derivatives, such as quinoline-2,4-dicarboxylic acid and 2-phenylquinoline-4-carboxylic acid, has demonstrated the capability of the quinoline scaffold to form stable coordination polymers and complexes with a variety of metal ions. In these related compounds, both the carboxylate groups and the quinoline nitrogen atom are often involved in binding to the metal center.
Data Tables:
Due to the absence of specific experimental research on the chelation of metal ions by this compound, no data tables for stability constants, formation constants, or crystallographic data of its metal complexes can be provided. The generation of such data would require dedicated synthetic and analytical studies, including techniques like X-ray crystallography, potentiometric titrations, and spectroscopic methods.
Investigation of Molecular Mechanisms and Biological Targets
Identification and Characterization of Putative Biological Macromolecular Targets
Extensive literature searches did not yield specific data on the direct interaction or inhibitory activity of 2-Carbamoyl-3-quinolinecarboxylic acid against Xanthine Oxidase or Ubiquinol-cytochrome-c Reductase. While the quinoline (B57606) scaffold is present in various enzyme inhibitors, no studies were found that specifically characterize the effects of the 2-carbamoyl-3-carboxylic acid substitution pattern on these particular enzymatic targets.
There is currently no direct scientific evidence to suggest that this compound acts as an antagonist for the Angiotensin II Type 1 (AT1) receptor. Although some quinoline derivatives have been investigated as AT1 receptor blockers, the specific structural features of this compound have not been associated with this activity in the available literature.
In-silico studies have provided evidence for the interaction of quinoline derivatives with DNA. Specifically, research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggests that these molecules can act as DNA minor groove binding agents. benthamdirect.comnih.govresearchgate.net These computational models indicate that the quinoline structure can fit into the minor groove of the DNA double helix, a region known to be a target for various small molecules that can modulate DNA replication and transcription.
A detailed in-silico investigation of 2,4-disubstituted quinoline-3-carboxylic acid derivatives with a DNA dodecanucleotide sequence, d(CGCGAATTCGCG), has shown that these compounds preferentially bind to the A/T-rich region of the minor groove. benthamdirect.comnih.govresearchgate.net This interaction is supported by favorable binding energies, suggesting a stable complex formation. benthamdirect.comresearchgate.net The study highlights the potential for this class of compounds to target DNA, which is a critical mechanism for many anti-cancer agents. nih.gov
Mechanistic Probing of Ligand-Target Interactions
The primary mode of interaction for quinoline-3-carboxylic acid derivatives with DNA is through non-covalent binding within the minor groove. benthamdirect.comresearchgate.netesr.ie Molecular docking simulations have elucidated the specific interactions that stabilize the ligand-DNA complex.
Key interactions identified in silico for a lead compound from the 2,4-disubstituted quinoline-3-carboxylic acid series include the formation of hydrogen bonds. The carbonyl group at the 2nd position of the quinoline ring is predicted to function as a hydrogen bond donor and acceptor, interacting with adenine (B156593) and guanine (B1146940) base pairs within the minor groove. benthamdirect.comnih.govresearchgate.net Additionally, the 3-linked carbonyl group of 2-styrylquinoline (B1231325) derivatives has been implicated in major interactions with the hydrogen of thymine (B56734) bases. researchgate.net These hydrogen bonds are crucial for the alignment and stabilization of the drug within the DNA groove. researchgate.net
The selectivity of quinoline derivatives for the minor groove, particularly for A/T-rich regions, is attributed to the specific shape and electronic properties of the molecule. The crescent shape of many minor groove binders allows them to fit snugly into the convex floor of the groove. esr.ie
For 2,4-disubstituted quinoline-3-carboxylic acid derivatives, the substitution pattern plays a critical role in defining the binding affinity and selectivity. The presence and nature of substituents at the 2 and 4 positions of the quinoline ring can influence the molecule's ability to form specific hydrogen bonds and van der Waals contacts with the DNA bases. benthamdirect.comnih.govresearchgate.net While detailed structure-activity relationship (SAR) studies for a broad range of these derivatives are still emerging, the initial in-silico findings suggest that the 2-carbamoyl and 3-carboxylic acid functionalities are key contributors to the DNA binding mechanism. benthamdirect.comnih.gov
Modulation of Specific Cellular Pathways and Biochemical Processes
Extensive literature searches did not yield specific information regarding the modulation of cellular pathways or biochemical processes by this compound. The available scientific data primarily focuses on the synthesis of this compound, often as an intermediate in the preparation of other molecules, such as herbicidal agents. google.com
Consequently, there are no detailed research findings to report on its specific molecular mechanisms or biological targets. No studies were found that investigated the effects of this compound on specific cellular signaling pathways, metabolic pathways, or other biochemical processes.
Due to the absence of research data on the biological activity of this compound, the creation of data tables detailing its effects on cellular and biochemical processes is not possible at this time. Further research would be required to elucidate any potential biological functions of this compound.
Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Optimized Geometries and Vibrational Assignments
HOMO-LUMO Analysis and Electronic Properties
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Prediction of Binding Affinity and Orientation
Simulation of Ligand-Protein Stability and Conformations
While computational studies have been performed on closely related quinoline-3-carboxamide (B1254982) derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that data in this article. Further research and publication are needed to elucidate the specific computational and electronic properties of this compound.
Computational Chemistry and in Silico Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models are instrumental in drug design, allowing for the prediction of a compound's activity before its synthesis, thus saving time and resources. researchgate.net For quinoline (B57606) derivatives, a class to which 2-Carbamoyl-3-quinolinecarboxylic acid belongs, various QSAR studies have been conducted to predict their efficacy against a range of biological targets.
The fundamental goal of a QSAR study is to develop a relationship between the physicochemical properties (descriptors) of compounds and their anticancer or other biological activities. researchgate.net By understanding this relationship, it becomes possible to predict the properties and activities of new, unsynthesized compounds. researchgate.net
Different types of QSAR models, including 2D-QSAR and 3D-QSAR, are employed. 2D-QSAR models correlate biological potential with physicochemical properties to identify critical parameters for optimization, while 3D-QSAR methods correlate 3D properties, such as interaction energies, with bioactivity. dergipark.org.tr For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to analyze steric, electrostatic, hydrophobic, and hydrogen bond acceptor/donor fields around a ligand in relation to its biological activity. mdpi.com
Studies on various quinoline derivatives have successfully developed robust QSAR models for predicting activities such as:
Anticancer Activity : Models have been established for tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant anticancer target. mdpi.com These models yielded good statistical and predictive properties (CoMFA: q² = 0.778; CoMSIA: q² = 0.764) and helped in designing new derivatives with potentially higher activity. mdpi.com
Antimalarial Activity : 2D and 3D-QSAR models have been developed for a large database of quinoline derivatives against Plasmodium falciparum. nih.gov These models demonstrated high predictive capacity, which was experimentally validated through the synthesis and biological evaluation of new compounds. nih.gov
P-glycoprotein Inhibition : To combat multidrug resistance in cancer, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors. nih.gov These models help in predicting the inhibitory activity against the ABCB1 efflux pump. nih.gov
The descriptors used in these models often include electronic, hydrophobic, and global reactivity parameters calculated using methods like Density Functional Theory (DFT). acarindex.com
| Quinoline Derivative Class | Target/Activity | QSAR Model Type | Key Findings & Statistical Values |
|---|---|---|---|
| Tetrahydroquinoline derivatives | Anticancer (LSD1 inhibition) | 3D-QSAR (CoMFA, CoMSIA) | Models showed good statistical and predictive power (q² > 0.7, R²pred > 0.7). Contour maps guided the design of new, more potent inhibitors. mdpi.com |
| General Quinoline derivatives | Antimalarial (P. falciparum) | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Validated models showed high predictive capacity (r²test > 0.84). The models indicated that hydrophobic groups and hydrogen-bonding acceptors are favorable for activity. nih.gov |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | Cancer Multidrug Resistance (P-glycoprotein inhibition) | 2D/3D-QSAR with Machine Learning | Developed reliable models to predict inhibitory activity against the ABCB1 efflux pump, aiding in the design of molecules to overcome drug resistance. nih.gov |
| Carbocycle-fused quinoline analogs | Anticancer (Leukemia cell line MOLT-3) | 2D-QSAR | Established a quantitative relationship between molecular descriptors and anticancer activity, leading to the design of six new potential inhibitors. researchgate.net |
Advanced Computational Characterization: ALIE and Fukui Functions for Reactive Site Prediction
To understand the chemical behavior of a molecule, it is crucial to identify its most reactive sites. Advanced computational tools derived from Density Functional Theory (DFT), such as the Average Local Ionization Energy (ALIE) and Fukui functions, are employed to predict sites susceptible to electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org
Fukui Functions: The Fukui function is a key descriptor in Conceptual DFT that helps identify the most reactive regions in a molecule. researchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites for:
Nucleophilic attack (where an electron is best accepted).
Electrophilic attack (where an electron is best donated).
Radical attack .
In a study on 2-Chloroquinoline-3-carboxaldehyde, Fukui functions were used to determine the chemical reactivity of the molecule. researchgate.net Similarly, for a derivative named 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, these functions were visualized to foresee the important reactive sites. chemrxiv.org
Average Local Ionization Energy (ALIE): The ALIE is a descriptor that provides information about the energy required to remove an electron from any point in the space around a molecule. Regions with low ALIE values indicate sites that are more susceptible to electrophilic attack, as the electrons in these areas are less tightly bound. For the aforementioned 3-[(4-Carboxyphenyl) carbamoyl] quinoline derivative, ALIE surfaces were visualized in combination with Fukui functions to provide a comprehensive picture of the molecule's reactivity. chemrxiv.org
These computational analyses are vital for understanding reaction mechanisms, predicting metabolic transformation sites, and designing molecules with specific interaction capabilities at biological targets.
| Computational Method | Quinoline Derivative Studied | Purpose of Analysis | Key Insights |
|---|---|---|---|
| Fukui Functions | 2-Chloroquinoline-3-carboxaldehyde | Determine chemical reactivity | Identified specific atoms within the quinoline ring and its substituents as the most likely sites for electrophilic and nucleophilic interactions. researchgate.net |
| ALIE and Fukui Functions | 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid | Foresee important reactive sites | Combined visualization of ALIE and Fukui functions provided a detailed map of molecular reactivity, highlighting regions prone to electrophilic attack and donor-acceptor interactions. chemrxiv.org |
| Density Functional Theory (DFT) | 2-formyl-6-methoxy-3-carbethoxy quinoline | Geometry optimization and electronic structure analysis | Visualization of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) indicated the structure and reactivity trends of the molecule. nih.gov |
Sophisticated Analytical Methodologies for Characterization and Quantitation
Spectroscopic Techniques for Structural Elucidation and Conformation
Spectroscopy is a cornerstone in the structural analysis of 2-Carbamoyl-3-quinolinecarboxylic acid, with each technique offering unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. The protons on the quinoline (B57606) ring typically appear in the aromatic region (δ 7.5–9.0 ppm). The two protons of the primary amide (-CONH₂) would likely manifest as a broad singlet, while the acidic proton of the carboxylic acid (-COOH) would appear as a very broad singlet at a significantly downfield chemical shift (typically >10 ppm).
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Quinoline Ring Protons (H4-H8) | ~ 7.5 - 9.0 | Multiplets, Doublets | Specific shifts and coupling patterns depend on substitution. |
| Amide Protons (-CONH₂) | ~ 7.0 - 8.5 | Broad Singlet | Chemical shift can be concentration and solvent dependent. |
| Carboxylic Acid Proton (-COOH) | > 10 | Very Broad Singlet | Often exchanges with D₂O. |
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display 11 distinct signals for the carbon atoms of the quinoline ring and the two carbonyl carbons. The carbonyl carbons of the amide and carboxylic acid groups are characteristically found at the low-field end of the spectrum (δ 160–180 ppm). Carbons in the quinoline ring that are ortho and para to the nitrogen heteroatom typically resonate at a higher frequency. tsijournals.com
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carboxylic Carbonyl (-COOH) | ~ 165 - 175 | Quaternary carbon, typically a low-intensity signal. |
| Amide Carbonyl (-CONH₂) | ~ 165 - 175 | Quaternary carbon, typically a low-intensity signal. |
| Aromatic Carbons (C2-C8a) | ~ 120 - 150 | Specific shifts are influenced by the electronic effects of the substituents and the nitrogen atom. |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), are crucial for identifying the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. Due to extensive hydrogen bonding in the solid state, the O-H stretching vibration of the carboxylic acid group appears as a very broad and strong band spanning from 3500 to 2500 cm⁻¹. spectroscopyonline.com The N-H stretching of the primary amide typically shows two bands in the 3400-3200 cm⁻¹ region. ajchem-a.com The carbonyl (C=O) stretching vibrations are particularly diagnostic, with the carboxylic acid C=O appearing around 1730-1700 cm⁻¹ and the amide C=O (Amide I band) appearing at a slightly lower wavenumber, around 1691 cm⁻¹. spectroscopyonline.comajchem-a.com
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations of the quinoline system are often more prominent in the Raman spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | ~3400 - 3200 | Medium |
| O-H Stretch | Carboxylic Acid | ~3500 - 2500 | Strong, Very Broad |
| C-H Stretch | Aromatic | ~3100 - 3000 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | ~1730 - 1700 | Strong |
| C=O Stretch (Amide I) | Amide | ~1690 - 1650 | Strong |
| C=C / C=N Stretch | Aromatic Ring | ~1600 - 1450 | Medium-Strong |
| C-O Stretch | Carboxylic Acid | ~1320 - 1210 | Strong |
| O-H Bend (wag) | Carboxylic Acid | ~960 - 900 | Medium, Broad |
Mass spectrometry (MS) is employed to determine the molecular weight of the compound, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass, enabling the confirmation of its elemental composition. nih.gov The molecular formula of this compound is C₁₁H₈N₂O₃, with a monoisotopic mass of approximately 216.05 Da.
The mass spectrum would exhibit a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques, a protonated molecular ion ([M+H]⁺). HRMS analysis allows for the unequivocal determination of the elemental formula through highly accurate mass measurements. nih.gov Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by analyzing characteristic fragmentation patterns.
| Ion | Formula | Calculated m/z (Monoisotopic) | Notes |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₉N₂O₃⁺ | 217.0608 | Protonated molecular ion, expected in ESI+ or CI. |
| [M-H]⁻ | C₁₁H₇N₂O₃⁻ | 215.0462 | Deprotonated molecular ion, expected in ESI-. |
| [M-H₂O+H]⁺ | C₁₁H₇N₂O₂⁺ | 199.0502 | Loss of water from the carboxylic acid group. |
| [M-COOH+H]⁺ | C₁₀H₈N₂O⁺ | 172.0631 | Loss of the carboxyl group. |
| [M-CONH₂+H]⁺ | C₁₀H₇NO₂⁺ | 173.0477 | Loss of the carbamoyl (B1232498) group. |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from reaction byproducts, starting materials, and isomers, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. It is particularly valuable for separating it from its structural isomer, 3-Carbamoyl-2-quinolinecarboxylic acid, which can form during synthesis. Research has demonstrated that HPLC can effectively analyze the isomer distribution of the reaction products, confirming the preferential formation of the desired this compound. google.com A reversed-phase HPLC method, likely utilizing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, would be suitable for this analysis. helixchrom.com Detection is typically achieved using a UV detector, leveraging the strong UV absorbance of the quinoline ring system.
X-Ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of closely related compounds, such as quinoline-2-carboxylic acid, demonstrates the power of this technique. researchgate.net
A crystallographic analysis of the title compound would yield:
Crystal System and Space Group: Defining the symmetry of the crystal lattice. Related quinoline carboxylic acids have been found to crystallize in the monoclinic system with a P21/c space group. researchgate.net
Bond Lengths and Angles: Providing precise measurements of all covalent bonds and angles within the molecule.
Conformation: Revealing the preferred orientation of the carbamoyl and carboxylic acid groups relative to the quinoline ring.
Intermolecular Interactions: Detailing the hydrogen bonding network formed by the amide and carboxylic acid groups, which dictates the crystal packing and influences physical properties like melting point and solubility.
Elemental Analysis of this compound
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process provides the percentage by mass of each element present in the substance, which is crucial for verifying its empirical and molecular formula. For this compound, with the molecular formula C₁₁H₈N₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The theoretical percentages are derived from the molecular weight of the compound and the total mass of each element within the molecule. These calculated values serve as a benchmark against which experimentally determined data are compared. The experimental values are obtained through combustion analysis, a technique where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed to determine the quantities of each element.
A close correlation between the theoretical and experimental values provides strong evidence for the purity and the assigned chemical structure of the synthesized compound. While specific experimental data for this compound is not widely available in publicly accessible research literature, the theoretical values provide a critical reference for its characterization.
Below is a data table outlining the theoretical elemental composition of this compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 57.40 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.51 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.17 |
| Oxygen | O | 15.999 | 3 | 47.997 | 20.86 |
| Total | 230.196 | 100.00 |
Emerging Research Directions and Future Perspectives in Chemical Biology
Development of Chemical Probes for Biological Systems
The intrinsic fluorescence of the quinoline (B57606) nucleus makes it an attractive scaffold for the development of chemical probes for bioimaging. crimsonpublishers.com These probes are invaluable tools for visualizing and understanding complex biological processes in real-time and within a cellular context. The development of such probes based on the 2-Carbamoyl-3-quinolinecarboxylic acid framework is a promising area of research.
The inherent photophysical properties of the quinoline core can be modulated by the introduction of various substituents. For instance, the presence of electron-donating or electron-withdrawing groups can lead to a red shift in the absorption spectrum, enabling excitation in the visible region, which is advantageous for biological imaging. nih.gov The carbamoyl (B1232498) and carboxylic acid groups at the 2 and 3 positions of the quinoline ring can influence the molecule's electronic properties and, consequently, its fluorescence characteristics.
Furthermore, these functional groups provide convenient handles for chemical modification, allowing for the attachment of other moieties to create more sophisticated probes. For example, the carboxylic acid group can be readily converted into an ester or amide, facilitating the linkage of the quinoline core to targeting ligands or environmentally sensitive reporters. This modular design allows for the rational engineering of probes with tailored properties for specific applications. nih.gov A key strategy in probe development is the incorporation of functionalities that respond to specific analytes or cellular events, leading to a detectable change in the fluorescence signal. crimsonpublishers.com
| Probe Design Strategy | Rationale | Potential Application |
| Intrinsic Fluorescence Modulation | The carbamoyl and carboxylic acid groups can be modified to tune the electronic properties of the quinoline ring, thereby altering its fluorescence emission spectrum. | Development of probes with specific excitation and emission wavelengths for multiplex imaging. |
| Functionalization for Targeting | The carboxylic acid or carbamoyl group can be used as a chemical handle to attach biomolecules (e.g., peptides, antibodies) that recognize specific cellular targets. | Targeted imaging of specific organelles, proteins, or cell types. |
| Environment-Sensitive Probes | Introduction of moieties that respond to changes in the local environment (e.g., pH, polarity, viscosity) can lead to a "turn-on" or "turn-off" fluorescence response. | Real-time monitoring of dynamic cellular processes and microenvironments. |
| Multi-modal Probes | Integration of the quinoline fluorophore with other imaging modalities, such as Raman or chiral reporters, can provide complementary information. acs.org | Correlative imaging to gain a more comprehensive understanding of biological systems. |
The synthesis of quinoline dicarboxylic esters has been explored for creating biocompatible fluorescent tags, highlighting the potential for developing non-toxic and water-soluble probes from quinoline carboxylic acids for physiological experiments. nih.gov Such approaches could be adapted for this compound to generate a new class of versatile chemical probes for chemical biology.
Strategies for Targeted Molecular Recognition and Specificity Enhancement
Achieving selective molecular recognition is paramount for the development of effective therapeutic agents and high-fidelity chemical probes. The unique arrangement of a carbamoyl and a carboxylic acid group on the quinoline scaffold of this compound offers distinct opportunities for targeted interactions with biological macromolecules.
The carboxylic acid moiety is a well-established recognition element, capable of forming strong hydrogen bonds and salt bridges with complementary residues in a protein's binding pocket. ijacskros.com Similarly, the carbamoyl group can act as both a hydrogen bond donor and acceptor. The close proximity of these two functional groups can lead to a pre-organized binding motif, potentially enhancing both affinity and selectivity for a target.
Several strategies can be employed to enhance the molecular recognition and specificity of derivatives of this compound:
Structure-Based Design: By understanding the three-dimensional structure of a biological target, derivatives of this compound can be rationally designed to optimize interactions with specific amino acid residues in the binding site. This approach can involve modifying the substituents on the quinoline ring to improve shape complementarity and exploit favorable non-covalent interactions. nih.gov
Fragment-Based Drug Discovery: The this compound core can serve as a starting fragment for building more potent and selective inhibitors. By identifying weak-binding fragments that interact with a target, these can be grown or linked to generate lead compounds with improved pharmacological properties.
Bioisosteric Replacement: The carbamoyl or carboxylic acid groups can be replaced with other functional groups that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, bioavailability, or target engagement.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can reduce the entropic penalty upon binding and improve affinity for the target.
Intermolecular interactions involving aromatic rings, such as π-π stacking and cation-π interactions, play a crucial role in chemical and biological recognition. nih.govresearchgate.net The quinoline ring system provides a platform for such interactions, which can be further modulated by the substituents at other positions. The strategic placement of functional groups can influence the electronic distribution of the aromatic system, thereby fine-tuning its interaction with biological targets.
| Interaction Type | Functional Groups Involved | Potential for Specificity |
| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Carbamoyl (donor/acceptor) | Directional and specific interactions with polar residues in the binding pocket. |
| Ionic Interactions | Deprotonated Carboxylic acid (carboxylate) | Strong, long-range interactions with positively charged residues (e.g., arginine, lysine). |
| π-π Stacking | Quinoline aromatic ring | Favorable interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan). |
| Cation-π Interactions | Quinoline aromatic ring and positively charged residues | Strong non-covalent interactions that can significantly contribute to binding affinity. |
By leveraging a deep understanding of these molecular recognition principles, researchers can design and synthesize novel derivatives of this compound with enhanced specificity for their intended biological targets.
Interdisciplinary Research Avenues in Quinoline Chemistry and its Biological Relevance
The versatility of the quinoline scaffold provides a fertile ground for interdisciplinary research, bridging the gap between synthetic chemistry, molecular biology, and medicine. orientjchem.orgnih.gov The unique structural features of this compound make it an intriguing candidate for exploration in various biological contexts.
Quinoline derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comnih.gov The presence of both a carboxylic acid and a carboxamide function in this compound suggests several potential biological applications. For instance, quinoline-2-carboxylic acid derivatives have been explored for their anti-inflammatory and analgesic activities. researchgate.net
Emerging interdisciplinary research avenues for this compound and its derivatives include:
Medicinal Chemistry and Drug Discovery: The synthesis and biological evaluation of libraries of this compound analogues could lead to the discovery of novel therapeutic agents. nih.gov For example, quinoxaline-2-carboxamides, which share a similar structural motif, have been investigated as antitubercular agents. mdpi.com This suggests that derivatives of this compound could be explored for their potential as anti-infective agents.
Chemical Biology and Target Identification: The development of chemical probes based on this scaffold can aid in the identification and validation of new drug targets. By using these probes in cell-based assays, researchers can elucidate the mechanism of action of bioactive compounds and gain a deeper understanding of cellular signaling pathways.
Materials Science and Bionanotechnology: The fluorescent properties of quinoline derivatives make them suitable for incorporation into advanced materials, such as nanoparticles and polymers, for applications in diagnostics and drug delivery. The functional groups on this compound could be used to anchor these molecules to nanostructures for targeted delivery and imaging. acs.org
Supramolecular Chemistry and Crystal Engineering: The ability of the carbamoyl and carboxylic acid groups to form predictable hydrogen bonding networks can be exploited in the design of novel supramolecular assemblies and crystalline materials with interesting properties.
The continued exploration of the synthesis and functionalization of quinoline derivatives, coupled with advancements in biological screening and computational modeling, will undoubtedly unlock the full potential of compounds like this compound in various fields of scientific research. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Carbamoyl-3-quinolinecarboxylic acid, and how do reaction conditions influence yield?
- The Doebner reaction is a foundational method for synthesizing quinolinecarboxylic acid derivatives. This three-component reaction involves aniline derivatives, aldehydes, and pyruvic acid under acidic conditions . Modifications, such as using V₂O₅/Fe₃O₄ catalysts in aqueous solvents, can improve regioselectivity and reduce byproducts. Yield optimization requires precise control of temperature (typically 80–100°C), stoichiometric ratios of reactants, and catalyst loading (5–10 mol%) . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product.
Q. How can researchers characterize the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the quinoline backbone and carbamoyl substituent. Key signals include aromatic protons (δ 7.5–8.5 ppm) and carbamoyl NH₂ protons (δ 6.5–7.0 ppm, broad singlet) .
- X-ray Crystallography: Resolve tautomeric forms (e.g., lactam-lactim equilibria) and confirm stereochemistry. For example, the carbamoyl group’s orientation relative to the quinoline ring can be determined via single-crystal diffraction .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular formula .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. For powder handling, use NIOSH-approved N95 respirators to prevent inhalation .
- Emergency Measures: In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, use emergency eyewash stations .
- Storage: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Tautomerism: Discrepancies in NMR signals (e.g., variable NH₂ proton shifts) may arise from tautomeric equilibria. Use variable-temperature NMR (VT-NMR) to stabilize dominant tautomers .
- Impurity Interference: HPLC-MS with C18 columns (acetonitrile/0.1% formic acid gradient) identifies and quantifies byproducts like unreacted precursors or decarboxylated derivatives .
- Computational Validation: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .
Q. What strategies optimize the pharmacological activity of this compound analogs?
- Structure-Activity Relationship (SAR) Studies: Systematic substitution at the quinoline C2/C3 positions (e.g., halogenation, alkylation) can enhance bioavailability. For example, fluorination at C7 improves blood-brain barrier penetration .
- In Silico Screening: Molecular docking (using AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase) predicts binding affinity and guides synthetic prioritization .
- Metabolic Stability Assays: Incubate analogs with liver microsomes (human/rat) to assess CYP450-mediated degradation. Compounds with >50% remaining after 1 hour are candidates for further development .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Hydrolysis Kinetics: The carbamoyl group undergoes hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) .
- Stabilization Strategies: Use buffered solutions (pH 6–7) with co-solvents like DMSO (10–20%) to reduce water activity. Lyophilization preserves long-term stability .
Q. What advanced techniques validate the purity of this compound for publication standards?
- Elemental Analysis (EA): Acceptable carbon/nitrogen percentages must align with theoretical values within ±0.3% .
- 2D NMR: HSQC and HMBC correlations confirm connectivity between the quinoline ring and substituents .
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>200°C indicates high thermal stability) and residual solvent content .
Methodological Notes
- Synthesis Optimization: Use Design of Experiments (DoE) software (e.g., JMP) to statistically evaluate the impact of variables (temperature, catalyst) on yield .
- Data Reproducibility: Adhere to the Standards for Reporting Qualitative Research (SRQR) for transparency in experimental design and data interpretation .
- Contradiction Resolution: Apply triangulation by cross-validating results from multiple techniques (e.g., NMR, X-ray, computational models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
